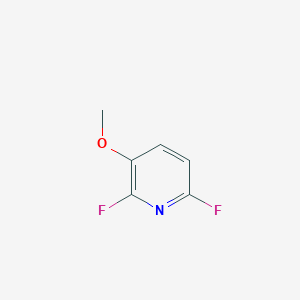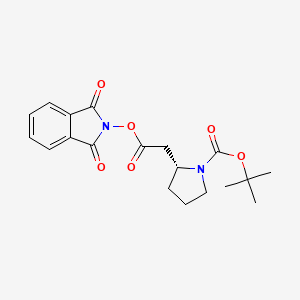![molecular formula C19H16ClNO6 B15317873 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate](/img/structure/B15317873.png)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate is a complex organic compound that features a benzodioxin ring, a chlorophenyl group, and an ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl oxalyl chloride to form the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the ester linkage can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and enzyme inhibitor.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Studied for its effects on various biological pathways and its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate involves its interaction with specific molecular targets such as enzymes. It may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Investigated for potential therapeutic applications in Alzheimer’s disease.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a versatile intermediate in organic synthesis and its applications in medicinal chemistry make it a compound of significant interest .
Propiedades
Fórmula molecular |
C19H16ClNO6 |
|---|---|
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C19H16ClNO6/c20-14-4-1-12(2-5-14)19(24)21-10-18(23)27-11-15(22)13-3-6-16-17(9-13)26-8-7-25-16/h1-6,9H,7-8,10-11H2,(H,21,24) |
Clave InChI |
RWGXNTUFMXASQV-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15317794.png)
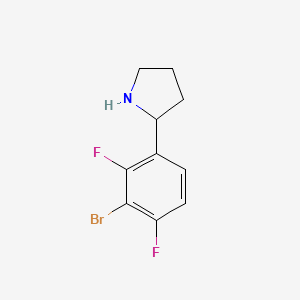
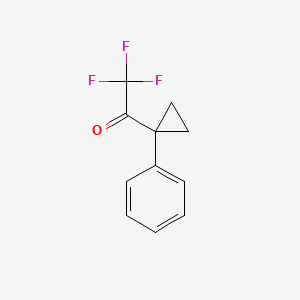
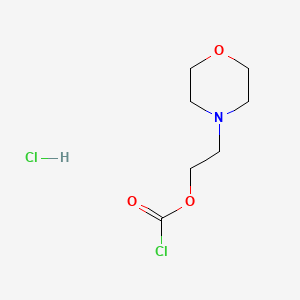
![[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B15317819.png)
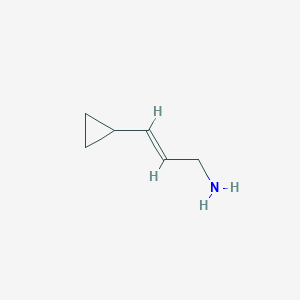
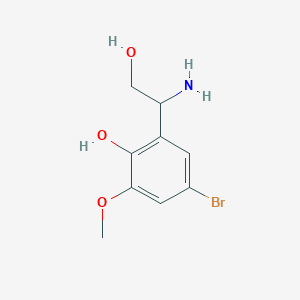
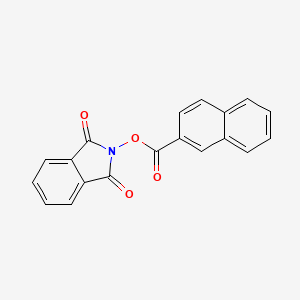
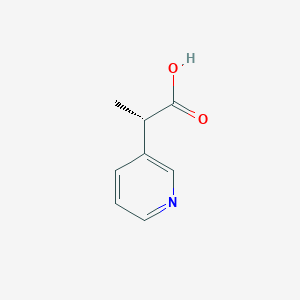
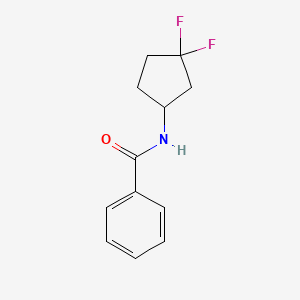
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15317856.png)

